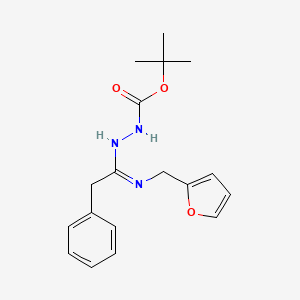

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate

Overview

Description

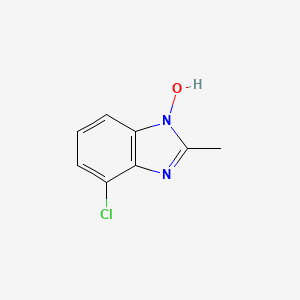

Tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Derivatives

Reactions with Bases : Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, a related compound, reacts with bases to produce various derivatives, including 4-methylsulfanylethynylfuran and thioamides of furylacetic acid, demonstrating the reactivity of similar furan compounds under different conditions (Remizov, Pevzner, & Petrov, 2019).

Insecticidal Evaluation : Novel N-oxalyl derivatives of tebufenozide, which are structurally related, exhibit larvicidal activities, highlighting potential applications in pest control (Mao et al., 2004).

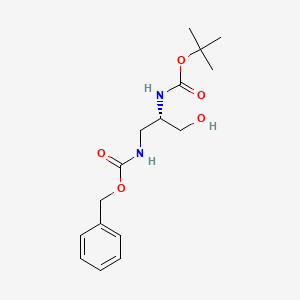

Synthesis of Amino Acid Derivatives : The synthesis of amino acid derivatives from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid, involving tert-butyl esters, showcases the versatility of these compounds in producing biologically significant molecules (Sting & Seebach, 1996).

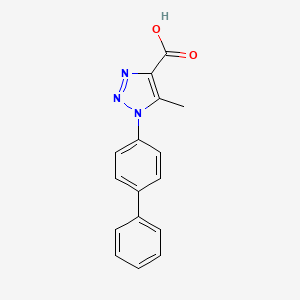

Synthesis of Pyrrole Derivatives : Recyclization of furan-2,3-diones acylhydrazones leads to esters, amides, and nitriles of 2-amino-1-R-4-oxo-5-(2-oxo-2-aryl/tert-butylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids, demonstrating the compound's role in synthesizing complex heterocyclic structures (Kizimova et al., 2020).

Synthesis of N-benzyloxycarbonyl Hydroxy Amino Acid Tert-Butyl Esters : The synthesis of N-benzyloxycarbonyl hydroxy amino acid tert-butyl esters using the aceto-acetyl group as a protecting group showcases the use of tert-butyl esters in protecting groups for synthesizing amino acid derivatives (Kinoshita, Ishikawa, & Kotake, 1979).

Biological Activities and Applications

Antinociceptive and Antimicrobial Activities : Ring opening of 5-tert-butyl-3-[(9H-fluoren-9-ylidene)hydrazinylidene]furan-2(3H)-one by primary amines led to new compounds tested for antinociceptive and antimicrobial activities, illustrating the potential biomedical applications of similar furan-based compounds (Siutkina et al., 2019).

Synthesis and Crystal Structure Analysis : The study on N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, a structurally related compound, through crystal structure analysis, demonstrates the potential for understanding molecular interactions and designing new molecules (Xia, 2001).

Synthesis and Modification Techniques

- Microwave-Assisted Synthesis of Amides and Esters : A novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions, utilizing compounds like N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate, shows advancements in synthetic techniques (Janczewski, Zieliński, & Kolesińska, 2021).

Properties

IUPAC Name |

tert-butyl N-[[C-benzyl-N-(furan-2-ylmethyl)carbonimidoyl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-20-16(12-14-8-5-4-6-9-14)19-13-15-10-7-11-23-15/h4-11H,12-13H2,1-3H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWUURORGVGWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=NCC1=CC=CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)

![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)

![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)